molecular formula C11H9ClN2O2 B1300032 N-(5-amino-2-chlorophenyl)furan-2-carboxamide CAS No. 505066-17-1

N-(5-amino-2-chlorophenyl)furan-2-carboxamide

Cat. No.: B1300032
CAS No.: 505066-17-1
M. Wt: 236.65 g/mol
InChI Key: KKOYVDRWJKRGRF-UHFFFAOYSA-N
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Description

N-(5-amino-2-chlorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOYVDRWJKRGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354086
Record name N-(5-amino-2-chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505066-17-1
Record name N-(5-amino-2-chlorophenyl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5-amino-2-chlorophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of furan-2-carboxylic acid derivatives with 5-amino-2-chlorobenzene. The structural formula can be represented as follows:

C11H10ClN2O2\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}_{2}\text{O}_{2}

This compound features a furan ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, compounds derived from furan carboxamide structures have shown significant cytotoxicity against human colorectal cancer (HCT-116) cells, with growth inhibition concentrations (GI50) suggesting that these compounds can disrupt cellular proliferation through multiple mechanisms, including:

  • Topoisomerase II Inhibition : Compounds similar to this compound have been shown to bind to topoisomerase II, disrupting DNA replication and transcription processes .
  • Free Radical Generation : The compound may induce oxidative stress within cancer cells, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity. Studies have reported that derivatives of furan compounds demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example:

  • Efficacy Against Bacteria : Compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of antibacterial activity .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • DNA Interaction : The compound may interact directly with DNA or associated proteins, leading to disruption of replication and transcription.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to cellular damage and apoptosis in cancer cells.

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • In Vitro Studies : A study conducted on HCT-116 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls .
    Concentration (µM)Cell Viability (%)
    1075
    2550
    5030
  • Antibacterial Testing : A series of derivatives were tested against various bacterial strains, showing that this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like tetracycline .

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